

Application Note: Flow Cytometry Analysis of MOG (35-55) Specific T-Cells

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Compound of Interest

Compound Name: *MOG (35-55), human*

Cat. No.: *B13386383*

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Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen in the study of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). The peptide fragment spanning amino acids 35-55, MOG (35-55), is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, a common animal model for MS.[1][2] The immune response in this model is primarily driven by CD4+ T-cells that recognize the MOG (35-55) peptide presented by MHC class II molecules (I-Ab in C57BL/6 mice).[3][4] However, a role for MOG (35-55) specific CD8+ T-cells has also been identified.[5][6][7]

Flow cytometry is an indispensable tool for the identification, enumeration, and functional characterization of these rare, antigen-specific T-cell populations. This application note provides detailed protocols for three key flow cytometry-based assays: MHC Class II Tetramer Staining for direct enumeration, Intracellular Cytokine Staining (ICS) for functional profiling, and CFSE Proliferation Assay for measuring antigen-specific expansion.

Key Methodologies Overview

- **MHC Class II Tetramer Staining:** This technique utilizes fluorescently labeled tetramers of MHC class II molecules (e.g., I-Ab) complexed with the MOG (35-55) peptide. These tetramers bind with high avidity to the T-cell receptors (TCRs) of MOG-specific CD4⁺ T-cells, allowing for their direct visualization and quantification, regardless of their functional state.[3][8]
- **Intracellular Cytokine Staining (ICS):** This assay measures the functional response of T-cells. Cells are first re-stimulated in vitro with the MOG (35-55) peptide. A protein transport inhibitor (like Brefeldin A) is added to trap cytokines within the cell.[5] Subsequently, cells are stained for surface markers, permeabilized, and stained for intracellular cytokines like IFN- γ , IL-17, and TNF- α to identify effector phenotypes (e.g., Th1, Th17).[9][10]
- **CFSE Proliferation Assay:** To assess the proliferative capacity of MOG-specific T-cells, lymphocytes are labeled with Carboxyfluorescein succinimidyl ester (CFSE). Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity.[7][11] By stimulating the labeled cells with MOG (35-55) peptide and analyzing the CFSE dilution via flow cytometry, one can quantify the percentage of dividing cells.[7]

Experimental Protocols

Protocol 1: Direct Enumeration with I-Ab MOG (35-55) Tetramers

This protocol is for the direct staining of MOG-specific CD4⁺ T-cells from single-cell suspensions of lymphoid organs or the CNS.

Materials:

- Single-cell suspension from spleen, lymph nodes, or CNS.
- FCM Buffer: PBS with 2% FCS and 0.05% Sodium Azide.[3]
- Fc Block (e.g., anti-CD16/32).
- PE-conjugated I-Ab MOG (35-55) Tetramer (e.g., from MBL Life Science).[3]

- Negative Control Tetramer (e.g., I-Ab with an irrelevant peptide).[3]
- Fluorochrome-conjugated antibodies: anti-CD4, anti-CD44, anti-CD8, anti-B220.
- Viability Dye (e.g., 7-AAD or Ghost Dye).[3]
- 12x75 mm flow cytometry tubes.

Procedure:

- Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes). For CNS tissue, perform a Percoll gradient separation to isolate mononuclear cells.
- Resuspend cells at a concentration of 2×10^7 cells/mL in FCM buffer.
- Add 50 μ L of the cell suspension (1×10^6 cells) to a flow cytometry tube.[3]
- Add Fc Block to prevent non-specific antibody binding and incubate for 5-10 minutes at room temperature.[3]
- Add 10 μ L of the PE-conjugated I-Ab MOG (35-55) Tetramer. Vortex gently.[3]
- Incubate for 30-60 minutes at 4°C, protected from light.[3]
- Add the cocktail of surface-staining antibodies (e.g., anti-CD4, anti-CD44) and incubate for an additional 20-30 minutes at 4°C in the dark.[3]
- Wash the cells by adding 1 mL of FCM buffer and centrifuging at 400 x g for 5 minutes.[3]
- Aspirate the supernatant and resuspend the cell pellet in 400 μ L of FCM buffer.[3]
- Add the viability dye according to the manufacturer's instructions just before analysis.[3]
- Acquire samples on a flow cytometer. Gate on live, singlet, lymphocytes, then CD4+ cells, and finally identify the Tetramer+ CD44^{high} population.[12]

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is for the functional analysis of MOG-specific T-cells following peptide stimulation.

Materials:

- Single-cell suspension from spleen or lymph nodes.
- Complete RPMI medium.
- MOG (35-55) peptide (concentration 20-100 μ M).[5][6]
- Protein Transport Inhibitor (e.g., Brefeldin A, 10 μ g/mL).[5]
- PMA and Ionomycin (for positive control).
- Surface-staining antibodies (e.g., anti-CD4, anti-CD8).
- Viability Dye.
- Fixation/Permeabilization Buffer Kit (e.g., from eBioscience or BD Biosciences).[13]
- Intracellular-staining antibodies (e.g., anti-IFN- γ , anti-IL-17, anti-TNF- α).[5][9]

Procedure:

- Prepare a single-cell suspension and resuspend cells to 5×10^6 cells/mL in complete RPMI.
- Plate 1×10^6 cells per well in a 96-well round-bottom plate.
- Create stimulation conditions: Unstimulated (medium only), MOG (35-55) peptide, and Positive Control (PMA/Ionomycin).
- Add MOG (35-55) peptide to the appropriate wells to a final concentration of 20-100 μ g/mL.
- Incubate for 1-2 hours at 37°C, 5% CO₂.
- Add Brefeldin A to all wells to a final concentration of 10 μ g/mL.[5]
- Incubate for an additional 4-5 hours at 37°C, 5% CO₂. [5]
- Harvest cells and wash with FCM buffer.

- Perform viability and surface marker staining as described in Protocol 1 (Steps 8-9, then surface staining).
- Wash cells and proceed with fixation and permeabilization according to the kit manufacturer's protocol.[13]
- Add the intracellular antibody cocktail (e.g., anti-IFN- γ , anti-IL-17) and incubate for 30 minutes at 4°C, protected from light.
- Wash cells with permeabilization buffer, then resuspend in FCM buffer for analysis.
- Acquire samples on a flow cytometer. Gate on live, singlet, CD4+ (or CD8+) T-cells and analyze cytokine expression.[5]

Protocol 3: CFSE Proliferation Assay

This protocol measures the proliferative response of T-cells to MOG (35-55) peptide.

Materials:

- Single-cell suspension from draining lymph nodes of immunized mice.
- PBS.
- CFSE (Carboxyfluorescein succinimidyl ester) stock solution.
- Complete RPMI medium.
- MOG (35-55) peptide.[7]
- Surface-staining antibodies (e.g., anti-CD4, anti-CD8).
- Viability Dye.

Procedure:

- Prepare a single-cell suspension from draining lymph nodes of MOG (35-55)-immunized mice.[7]

- Wash cells twice with PBS. Resuspend at 1×10^7 cells/mL in PBS.
- Add CFSE to a final concentration of 1-5 μ M. Mix quickly and incubate for 10 minutes at 37°C, protected from light.
- Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
- Incubate on ice for 5 minutes. Wash cells three times with complete RPMI to remove excess CFSE.
- Resuspend cells at 1×10^6 cells/mL and plate in a 96-well plate.
- Add MOG (35-55) peptide (20 μ g/mL) or leave unstimulated.[11]
- Culture for 3-5 days at 37°C, 5% CO₂. [7][11]
- Harvest cells and perform viability and surface marker staining for CD4 and CD8.[11]
- Acquire samples on a flow cytometer. Gate on live, CD4+ or CD8+ T-cells and analyze the histogram of CFSE fluorescence to identify peaks corresponding to successive generations of divided cells.[7]

Data Presentation

Quantitative data from flow cytometry analysis of MOG-specific T-cells can vary based on the mouse model, disease state, and tissue analyzed. The tables below summarize representative findings from published literature.

Table 1: Frequency of MOG-Specific CD4+ T-Cells in CNS of EAE Mice

Immunogen	CNS T-Cell Population	Frequency (%)	Citation
Full-length MOG	Tetramer-positive CD4+ T-cells	19.6 ± 4.0	[4]
MOG (35-55) peptide	Tetramer-positive CD4+ T-cells	2.5 ± 0.3	[4]

| MOG ECD (1-125) | Tetramer-positive CD4+ T-cells | 6.8 ± 1.2 [[4] |

Table 2: Cytokine Profile of CNS-Infiltrating T-Cells in EAE

T-Cell Type	Cytokine Positive Population	Frequency (%)	Citation
CD4+ T-cells	IFN- γ +	~10-15	[14]
CD4+ T-cells	IL-17+	~2-4	[9][14]
CD8+ T-cells	IFN- γ +	~15-25	[14]

| CD8+ T-cells | IL-17+ | ~1-2 [[14] |

Table 3: Proliferative Response of Splenocytes from EAE Mice

Stimulation	Responding Population	Proliferation (%)	Citation
MOG (35-55)	CD4+ T-cells	~25-30	[11]

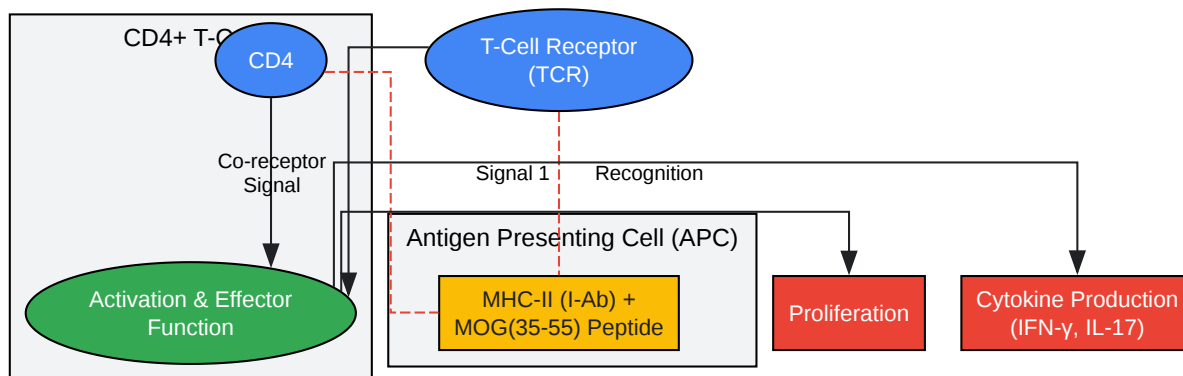
| MOG (40-54) | CD8+ T-cells | ~20-25 [[11] |

Visualizations



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Caption: Experimental workflow for flow cytometry analysis of MOG-specific T-cells.



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Caption: TCR recognition of MOG (35-55) peptide leading to T-cell activation.

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